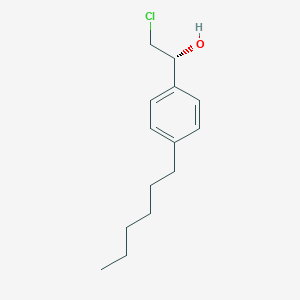
(1R)-2-chloro-1-(4-hexylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by a chloro group attached to the first carbon of the ethan-1-ol chain, and a hexyl-substituted phenyl group attached to the second carbon. Its molecular formula is C14H21ClO, and it is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hexylbenzaldehyde.
Grignard Reaction: The 4-hexylbenzaldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form 1-(4-hexylphenyl)ethanol.
Chlorination: The 1-(4-hexylphenyl)ethanol is then subjected to chlorination using thionyl chloride (SOCl2) to yield (1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol.
Industrial Production Methods
In industrial settings, the production of (1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination step.
化学反应分析
Types of Reactions
(1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The chloro group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under basic conditions.
Major Products
Oxidation: 2-Chloro-1-(4-hexylphenyl)ethanone.
Reduction: 2-Chloro-1-(4-hexylphenyl)ethanol.
Substitution: Various substituted ethan-1-ol derivatives depending on the nucleophile used.
科学研究应用
(1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe to study the effects of chloro-substituted phenyl compounds on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(1R)-2-Bromo-1-(4-hexylphenyl)ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.
(1R)-2-Chloro-1-(4-methylphenyl)ethan-1-ol: Similar structure but with a methyl-substituted phenyl group.
(1R)-2-Chloro-1-(4-ethylphenyl)ethan-1-ol: Similar structure but with an ethyl-substituted phenyl group.
Uniqueness
(1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are critical.
属性
分子式 |
C14H21ClO |
|---|---|
分子量 |
240.77 g/mol |
IUPAC 名称 |
(1R)-2-chloro-1-(4-hexylphenyl)ethanol |
InChI |
InChI=1S/C14H21ClO/c1-2-3-4-5-6-12-7-9-13(10-8-12)14(16)11-15/h7-10,14,16H,2-6,11H2,1H3/t14-/m0/s1 |
InChI 键 |
YBWIUWOBYKTCGE-AWEZNQCLSA-N |
手性 SMILES |
CCCCCCC1=CC=C(C=C1)[C@H](CCl)O |
规范 SMILES |
CCCCCCC1=CC=C(C=C1)C(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


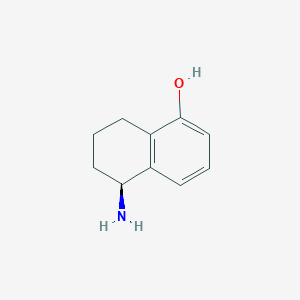
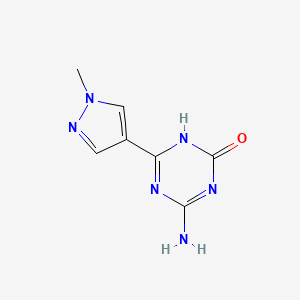
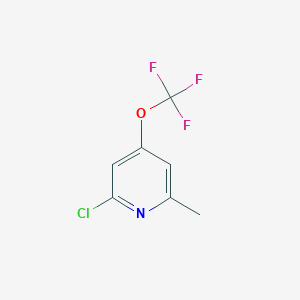
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)
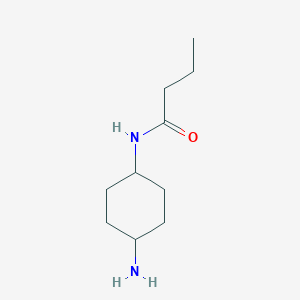
![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)
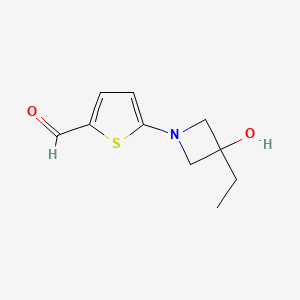
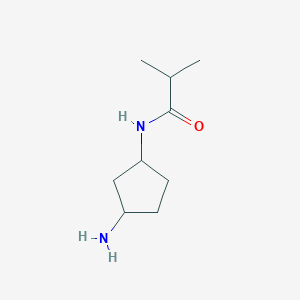
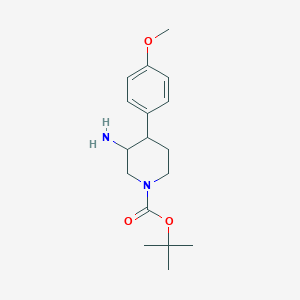
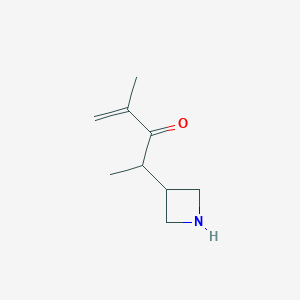
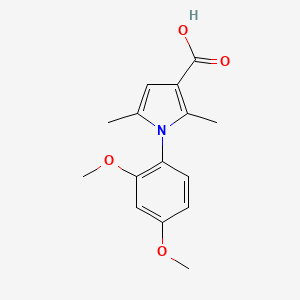

![2-Methanesulfonyl-2,6-diazaspiro[3.4]octane](/img/structure/B13176510.png)
